4-Iodo-2-nitrotoluene
CAS No.: 41252-97-5
Cat. No.: VC2314722
Molecular Formula: C7H6INO2
Molecular Weight: 263.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41252-97-5 |
|---|---|
| Molecular Formula | C7H6INO2 |
| Molecular Weight | 263.03 g/mol |
| IUPAC Name | 4-iodo-1-methyl-2-nitrobenzene |
| Standard InChI | InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 |
| Standard InChI Key | QLMRDNPXYNJQMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)I)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)I)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
4-Iodo-2-nitrotoluene features a toluene backbone with an iodo group at the para position (C-4) and a nitro group at the ortho position (C-2) relative to the methyl substituent. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and utility in organic synthesis.
Chemical Identifiers and Nomenclature
The compound can be identified through various systematic naming conventions and identification systems used in chemistry, as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-iodo-1-methyl-2-nitrobenzene |
| Common Name | 4-iodo-2-nitrotoluene |
| Molecular Formula | C₇H₆INO₂ |
| CAS Registry Number | 41252-97-5 |
| MDL Number | MFCD00051090 |
| InChI Key | QLMRDNPXYNJQMQ-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(C=C(C=C1)I)N+[O-] |
| PubChem CID | 170481 |
| EINECS Number | 255-279-3 |
The structural arrangement of the compound features the iodine atom at the para position relative to the methyl group, while the nitro group occupies the ortho position. This specific substitution pattern influences the compound's physical properties, reactivity, and applications in organic synthesis.
Physical and Chemical Properties
4-Iodo-2-nitrotoluene exhibits distinctive physical and chemical properties that make it valuable for various applications. Its properties have been thoroughly documented through experimental measurements and theoretical calculations.
Physical Properties
The compound exists as a light yellow to orange colored crystalline solid under standard conditions. Table 2 summarizes its key physical properties:
*Note: The variation in reported melting points may be attributed to differences in sample purity or measurement methods.
Chemical Properties
The chemical properties of 4-iodo-2-nitrotoluene are largely determined by the presence of its three functional groups: the methyl group, the nitro group, and the iodine atom. Each contributes distinct reactivity patterns:
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The methyl group acts as an electron-donating group, increasing electron density in the aromatic ring and activating it toward electrophilic substitution reactions.
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The nitro group functions as a strong electron-withdrawing group, causing deactivation of the ring toward electrophilic substitution while activating it toward nucleophilic attack.
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The iodine atom serves as a good leaving group in various substitution reactions, making it valuable for synthetic applications.
The compound shows limited solubility in water but dissolves well in common organic solvents such as methylene chloride, chloroform, and acetonitrile, facilitating its use in various chemical reactions and analytical procedures .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-iodo-2-nitrotoluene, each with specific advantages depending on starting materials and reaction conditions.
Multi-step Synthesis from Benzene
A well-established four-step synthetic pathway starting from benzene involves:
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Friedel-Crafts Alkylation: Conversion of benzene to toluene using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.
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Iodination: Toluene undergoes iodination with iodine in the presence of ferric chloride (FeCl₃) to produce p-iodotoluene. The methyl group directs substitution predominantly to the para position.
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Nitration: p-Iodotoluene reacts with concentrated nitric acid in the presence of concentrated sulfuric acid to introduce a nitro group at the ortho position to the methyl group, yielding 4-iodo-2-nitrotoluene.
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Optional Oxidation: The compound can be further oxidized to 4-iodo-2-nitrobenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic conditions .
Literature-Documented Syntheses
| Authors | Publication | Year | Key Method/Finding |
|---|---|---|---|
| Chaikovski et al. | Tetrahedron Letters | 2000 | Achieved ~48% yield of 4-iodo-2-nitrotoluene |
| Chaikovskii et al. | Russian Journal of Organic Chemistry | 2009 | Reported ~23% yield through modified synthesis |
| Reverdin | Chemische Berichte | 1897 | Early pioneering work on synthesis |
| Chaikovskii et al. | Russian Chemical Bulletin | 1999 | Improved synthetic route with enhanced selectivity |
| Makhon'kov et al. | Journal of Organic Chemistry USSR | 1988 | Reported ~19% yield through alternative method |
These various synthetic approaches highlight the ongoing interest in optimizing the preparation of this valuable intermediate compound for both laboratory and industrial applications.
Applications in Chemical Research and Industry
4-Iodo-2-nitrotoluene serves as an important intermediate in various chemical processes and has found applications across multiple fields.
Organic Synthesis Applications
The compound functions primarily as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Some specific applications include:
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Pharmaceutical Intermediates: Used in the synthesis of various pharmaceutical precursors and active pharmaceutical ingredients.
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Heterocyclic Compound Synthesis: Serves as a precursor in the production of heterocyclic compounds, particularly 3-(4-methyl-3-nitro-phenyl)-1H-indole, which is synthesized by reacting 4-iodo-2-nitrotoluene with 2-hydrazinyl-benzaldehyde at 40°C .
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Cross-Coupling Reactions: The iodine functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.
Analytical Chemistry Applications
The compound has also found utility in analytical chemistry, particularly in the development and optimization of chromatographic methods:
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HPLC Method Development: 4-Iodo-2-nitrotoluene can be analyzed using reverse phase (RP) HPLC methods, making it useful for developing analytical protocols. Typical mobile phases contain acetonitrile, water, and phosphoric acid, with formic acid substituted for mass spectrometry-compatible applications .
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Chromatographic Standards: The compound serves as a test substance for evaluating the performance of chromatographic columns, particularly Newcrom R1 HPLC columns .
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Method Validation: Used in method validation studies for preparative separation and pharmacokinetic analyses .
Chemical Reactions and Reactivity
The reactivity of 4-iodo-2-nitrotoluene is largely determined by its three functional groups: the iodine atom, the nitro group, and the methyl group. Each contributes to different aspects of the compound's chemical behavior.
Key Reaction Pathways
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Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, converting 4-iodo-2-nitrotoluene to 4-iodo-2-nitrobenzoic acid .
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Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, potentially leading to the formation of 4-iodo-2-aminotoluene.
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Substitution Reactions: The iodine atom can participate in various substitution reactions, particularly metal-catalyzed cross-coupling reactions, making the compound valuable for carbon-carbon bond formation.
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Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Reaction Conditions
Optimal reaction conditions vary depending on the specific transformation:
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For Oxidation: Heating with acidic potassium permanganate (KMnO₄) offers an effective route for methyl group oxidation .
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For HPLC Analysis: Reverse phase conditions using acetonitrile/water/phosphoric acid mobile phases provide efficient separation. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid .
The compound's reactivity profile makes it a valuable synthetic intermediate for accessing a diverse range of more complex molecular structures.
| Hazard Type | Classification/Statement |
|---|---|
| Hazard Codes | Xn (Harmful) |
| Risk Phrases | R20/21/22; R36/37/38 |
| Safety Phrases | S26, S36/37/39, S22 |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |
Disposal Considerations
Disposal should be arranged as special waste through a licensed disposal company, in consultation with local waste disposal authorities, in accordance with national and regional regulations .
Analytical Methods for Characterization
Various analytical techniques have been employed for the identification, quantification, and characterization of 4-iodo-2-nitrotoluene.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents a primary analytical method for the compound:
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Reverse Phase HPLC: 4-Iodo-2-nitrotoluene can be effectively separated and analyzed using reverse phase HPLC methods. A typical mobile phase composition includes acetonitrile, water, and phosphoric acid .
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Column Selection: Newcrom R1 HPLC columns have demonstrated effective separation of the compound. These columns are characterized as special reverse-phase columns with low silanol activity .
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Method Adaptability: The HPLC method can be adapted for various applications:
Spectroscopic Methods
Spectroscopic techniques provide essential information about the compound's structure and purity:
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Infrared Spectroscopy: The NIST WebBook contains infrared spectral data for 4-iodo-2-nitrotoluene in the gas phase, which serves as a reference for identification .
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Mass Spectrometry: Can be coupled with HPLC for enhanced detection and structural confirmation.
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Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectroscopy are valuable for structural confirmation and purity assessment.
These analytical methods collectively provide comprehensive characterization of the compound for both research and quality control purposes.
Current Research and Market Trends
Research on 4-iodo-2-nitrotoluene continues to evolve, with ongoing interest in its applications and market potential.
Market Analysis
Market research indicates a growing demand for 4-iodo-2-nitrotoluene between 2020-2025, suggesting its increasing importance in various chemical processes . While specific market data is limited in the provided search results, the existence of dedicated market reports points to commercial interest in the compound.
Research Directions
Current research appears to focus on several key areas:
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Synthetic Methodology Improvements: Ongoing efforts to optimize synthetic routes for improved yields and selectivity.
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Analytical Method Development: Research on chromatographic methods for more efficient separation and analysis of the compound and its derivatives .
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Applications Expansion: Investigation of new applications in organic synthesis, particularly in the development of pharmaceutical intermediates.
The compound's specific positioning in the broader chemical industry continues to evolve as new applications and synthetic methodologies are developed.
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